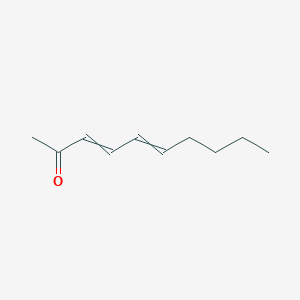
Deca-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-3,5-dien-2-one is an organic compound with the molecular formula C10H16O It is characterized by the presence of two conjugated double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-3,5-dien-2-one can be synthesized through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated dienone system. Another method includes the Diels-Alder reaction, where a diene and a dienophile react to form the desired product under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using catalysts and specific temperature and pressure settings to facilitate the process.
Chemical Reactions Analysis
Types of Reactions: Deca-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of Deca-3,5-dien-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Deca-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Deca-3,5-dien-2-one involves its interaction with various molecular targets. The conjugated dienone system allows it to participate in electron transfer reactions, making it a useful intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and interact with biological molecules underlies its potential biological activity.
Comparison with Similar Compounds
Deca-2,4-dien-1-one: Similar structure but with different positioning of double bonds.
Hexa-2,4-dien-1-one: A shorter chain analog with similar reactivity.
Octa-3,5-dien-2-one: Another analog with a different chain length.
Uniqueness: Deca-3,5-dien-2-one is unique due to its specific conjugated dienone system, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
95416-59-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
deca-3,5-dien-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h6-9H,3-5H2,1-2H3 |
InChI Key |
KGVVLDOJDFWSCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















